2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
CAS No.: 898656-09-2
Cat. No.: VC6764124
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898656-09-2 |
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Molecular Formula | C16H22N2O2S |
Molecular Weight | 306.42 |
IUPAC Name | 2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
Standard InChI | InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3 |
Standard InChI Key | ZMPVGXWDBGCQAZ-UHFFFAOYSA-N |
SMILES | CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure consists of a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions. Key substituents include:
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2-Ethyl group: A two-carbon alkyl chain at C2.
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4-Methyl group: A single-carbon alkyl group at C4.
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N1-Sulfonyltetramethylphenyl group: A sulfonamide linkage connecting the imidazole ring to a 2,3,5,6-tetramethylphenyl moiety.
This configuration introduces steric bulk and electronic effects, with the sulfonyl group enhancing polarity and potential hydrogen-bonding capacity .
Physicochemical Properties
While direct data on this compound is limited, inferences from analogous imidazole sulfonamides suggest:
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Boiling Point: Estimated >250°C due to high molecular weight and polar sulfonyl group.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility.
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Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide linkage.
Table 1: Predicted Physicochemical Properties
Property | Value | Basis for Estimation |
---|---|---|
Molecular Weight | 390.52 g/mol | Calculated from structure |
LogP | ~3.2 | Similar to tetramethylbenzene |
Hydrogen Bond Acceptors | 4 | Sulfonyl O, imidazole N atoms |
Synthetic Methodologies
Key Synthetic Routes
The synthesis likely involves a multi-step approach:
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Imidazole Core Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl sources, as demonstrated in the synthesis of 2-ethyl-4-methylimidazole precursors.
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Sulfonylation: Reaction of the imidazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. This mirrors methods used for related sulfonamide imidazoles, where triethylamine facilitates deprotonation and nucleophilic attack .
Optimization Challenges
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Steric Hindrance: The tetramethylphenyl group may slow sulfonylation kinetics. Elevated temperatures (70–100°C) and extended reaction times (12–24 hr) are often required for comparable systems .
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Purification: Column chromatography with gradients of ethyl acetate/hexane is typically needed to isolate the product from unreacted sulfonyl chloride and byproducts.
Material Science Applications
The sulfonyl group enhances thermal stability, making such compounds viable as:
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Epoxy Curing Agents: Analogous imidazoles (e.g., 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile) cure resins at 60–150°C, forming network polymers.
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Coordination Complexes: Imidazole sulfonamides may act as ligands for transition metals, though this remains unexplored for the target compound.
Future Research Directions
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Activity Screening: Prioritize assays for FT inhibition, CYP450 interactions, and antimicrobial activity.
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Crystallographic Studies: Resolve 3D structure to guide structure-activity relationship (SAR) optimization.
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Polymer Chemistry: Evaluate curing efficiency in epoxy systems compared to commercial imidazole catalysts.
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